molecular formula C13H12N2O4S2 B15044421 (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15044421
M. Wt: 324.4 g/mol
InChI Key: XGXARAFVBIAXJM-YRNVUSSQSA-N
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Description

(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or using sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and is studied for its potential use in developing new antibiotics or antiviral drugs.

Medicine

In medicine, compounds of this class are investigated for their anti-inflammatory, anticancer, and antidiabetic properties. They interact with various biological targets, making them promising candidates for drug development.

Industry

Industrially, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their unique chemical properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s biological activity is often related to its ability to modulate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Similar structure but different substituents, leading to varied biological activities.

    Benzothiazoles: Another class of sulfur-containing heterocycles with diverse applications.

Uniqueness

(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group, methoxy group, and nitro group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12N2O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12N2O4S2/c1-3-14-12(16)11(21-13(14)20)7-8-6-9(15(17)18)4-5-10(8)19-2/h4-7H,3H2,1-2H3/b11-7+

InChI Key

XGXARAFVBIAXJM-YRNVUSSQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=S

Origin of Product

United States

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